1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol

描述

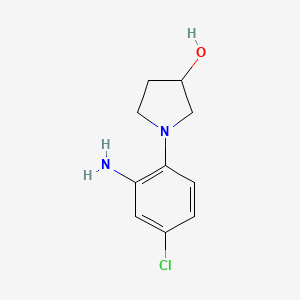

1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol is an organic compound that features a pyrrolidinol ring substituted with an amino and a chloro group on the phenyl ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol typically involves the reaction of 2-amino-4-chlorobenzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the pyrrolidinol ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-purity this compound.

化学反应分析

Types of Reactions: 1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding phenyl derivative.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Nitro derivatives.

Reduction: Phenyl derivatives.

Substitution: Hydroxyl or alkoxy derivatives.

科学研究应用

1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

- 2-Amino-4-chlorophenyl phenyl ether

- 2-Amino-4-chlorobenzyl alcohol

- 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine

Comparison: 1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol is unique due to its pyrrolidinol ring, which imparts distinct chemical and biological properties compared to other similar compounds. For instance, 2-Amino-4-chlorophenyl phenyl ether lacks the pyrrolidinol ring, which may affect its reactivity and biological activity. Similarly, 2-Amino-4-chlorobenzyl alcohol has a different functional group, leading to variations in its chemical behavior and applications.

生物活性

1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino group : Contributes to its interaction with biological targets.

- Chlorophenyl moiety : Enhances lipophilicity and potential receptor binding.

- Pyrrolidine ring : Provides structural rigidity and affects pharmacokinetics.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways. For instance, it may inhibit enzymes involved in neurotransmitter synthesis, impacting neurological functions.

- Receptor Modulation : It potentially acts as a modulator for certain receptors, influencing cellular signaling pathways related to pain, mood regulation, and inflammation.

Biological Activities

The compound exhibits several biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Demonstrated effectiveness against various bacterial strains. |

| Anticancer | Inhibits cancer cell proliferation in vitro, particularly in certain leukemia lines. |

| Neuroprotective | Shows potential in reducing neuronal cell death in models of neurodegeneration. |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production in vitro. |

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Anticancer Potential

Research published in a peer-reviewed journal highlighted the anticancer effects of this compound on leukemia cells. The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent for leukemia. The mechanism was linked to apoptosis induction through caspase activation pathways.

Neuroprotective Effects

In neurodegenerative disease models, the compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. It reduced reactive oxygen species (ROS) levels and enhanced the expression of neuroprotective factors such as brain-derived neurotrophic factor (BDNF).

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the chlorophenyl group or pyrrolidine ring can significantly impact potency and selectivity for biological targets.

Example Modifications:

- Chlorine Substitution : Altering the position or presence of chlorine can enhance receptor affinity.

- Pyrrolidine Derivatives : Variations in the pyrrolidine structure may improve pharmacokinetic properties.

常见问题

Basic Research Questions

Q. What are the key structural features of 1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol that influence its reactivity and biological interactions?

The compound’s reactivity arises from its pyrrolidine ring (a five-membered heterocycle with nitrogen), a hydroxyl group at the 3-position, and a substituted aromatic ring containing an amino group (-NH₂) and a chloro (-Cl) substituent at the 2- and 4-positions, respectively. These groups contribute to hydrogen bonding, π-π stacking, and electrophilic substitution potential. For example, the amino group may act as a hydrogen bond donor, while the chloro substituent enhances lipophilicity and influences electronic effects on the aromatic ring .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves multi-step reactions:

Pyrrolidine Ring Formation : Cyclization of γ-amino alcohols or reductive amination of ketones.

Aromatic Substitution : Introducing the amino and chloro groups via electrophilic substitution or catalytic coupling (e.g., Buchwald-Hartwig amination for amino group introduction).

Hydroxyl Group Protection/Deprotection : Use of protecting groups like tert-butyldimethylsilyl (TBS) to prevent side reactions during synthesis .

Q. How can researchers confirm the molecular structure of this compound experimentally?

Key techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (212.67 g/mol) and fragmentation patterns.

- X-ray Crystallography : For absolute stereochemical confirmation, though no crystal structure data is currently available for this compound .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized in multi-step reactions?

Optimization strategies include:

- Catalyst Screening : Use of palladium catalysts (e.g., Pd(OAc)₂) for efficient coupling reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates in aromatic substitutions.

- Temperature Control : Lower temperatures (0–5°C) to minimize side reactions during hydroxyl group functionalization .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Molecular Docking : To assess interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock or Schrödinger.

- QSAR Modeling : Correlate structural descriptors (e.g., ClogP, H-bond donors) with activity data from analogous pyrrolidine derivatives .

Q. How can researchers address contradictions in reported biological activity data for similar pyrrolidine derivatives?

- Meta-Analysis : Compare datasets across studies while controlling for variables like assay conditions (e.g., pH, temperature).

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing -Cl with -F) to isolate contributions of specific groups to activity .

Q. What experimental protocols are recommended for evaluating the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to stress conditions (e.g., UV light, oxidative agents) and monitor degradation via HPLC.

- pH-Dependent Stability : Assess hydrolysis rates in buffers mimicking physiological pH (1.2–7.4) .

Q. How can enantiomeric purity be ensured during synthesis, given the chiral centers in the pyrrolidine ring?

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns).

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) in key steps to control stereochemistry .

Q. Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes, and how can they be mitigated?

- Low Yields in Cyclization Steps : Optimize reaction time and catalyst loading (e.g., increase Pd catalyst to 5 mol%).

- Byproduct Formation : Use scavengers (e.g., molecular sieves) to trap reactive intermediates .

Q. How can researchers validate the compound’s potential as a pharmacological lead?

- In Vitro Screening : Test against target proteins (e.g., kinases) using fluorescence-based assays.

- ADME-Tox Profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and cytotoxicity (MTT assays) .

属性

IUPAC Name |

1-(2-amino-4-chlorophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-7-1-2-10(9(12)5-7)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNVZKXADLERMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。